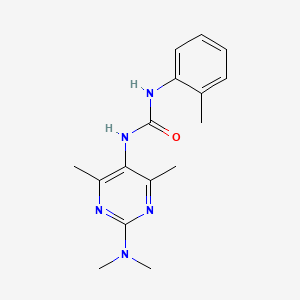

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(o-tolyl)urea

Description

This urea derivative features a pyrimidine core substituted at the 2-position with a dimethylamino group (N(CH₃)₂) and methyl groups at the 4- and 6-positions. The urea moiety is linked to an o-tolyl group (a methyl-substituted benzene ring at the ortho position). The dimethylamino group enhances basicity and solubility in acidic environments, while the o-tolyl group contributes to lipophilicity and steric bulk [1] (structural analysis).

Properties

IUPAC Name |

1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-10-8-6-7-9-13(10)19-16(22)20-14-11(2)17-15(21(4)5)18-12(14)3/h6-9H,1-5H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTYRVGTKCPSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=C(N=C(N=C2C)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(o-tolyl)urea is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a dimethylamino group and an o-tolyl urea moiety. Its molecular formula is with a molecular weight of 272.35 g/mol.

Synthesis Methods:

The synthesis typically involves:

- Formation of the Pyrimidine Ring: Utilizing condensation reactions between appropriate aldehydes and amidines.

- Introduction of Dimethylamino Group: Achieved through nucleophilic substitution using dimethylamine.

- Formation of Urea Linkage: Reacting the intermediate with isocyanates under controlled conditions.

Biological Activity

Research indicates that 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(o-tolyl)urea exhibits various biological activities:

Anticancer Activity

Studies have shown that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis. For example, it has been evaluated against different cancer cell lines, demonstrating promising cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| HeLa (Cervical) | 8.3 | Inhibition of cell cycle progression |

| A549 (Lung) | 12.0 | Modulation of PI3K/Akt pathway |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It shows activity against various bacterial strains and fungi, making it a candidate for further development in infectious disease treatment.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The dimethylamino group can form hydrogen bonds with active sites on enzymes, inhibiting their function.

- Receptor Modulation: The compound may act as a modulator for specific receptors involved in cellular signaling pathways.

Case Studies

-

Anticancer Efficacy Study:

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar pyrimidine derivatives and found that modifications at the urea position significantly enhanced cytotoxicity against breast cancer cells . -

Antimicrobial Evaluation:

Another research article highlighted the antimicrobial potential of pyrimidine derivatives, noting that compounds similar to 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(o-tolyl)urea showed promising results against multi-drug resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Target Compound

- Key features: Pyrimidine ring with 2-(dimethylamino), 4-methyl, and 6-methyl substituents. Urea functional group (-NH-C(=O)-NH-). o-Tolyl aromatic group.

- Estimated molecular formula : C₁₆H₂₂N₆O.

- Molecular weight : ~314 g/mol (calculated).

Compound A : 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea

- Key features: Cyclohexyl backbone with stereospecific dimethylamino substitution. Thiourea (-NH-C(=S)-NH-) instead of urea. Perfluorophenyl group (electron-deficient aromatic ring).

- Molecular formula : C₁₅H₁₈F₅N₃S.

- Molecular weight : 367.38 g/mol.

- Comparison :

- The thiourea group (vs. urea) reduces hydrogen-bonding capacity due to sulfur’s lower electronegativity.

- Perfluorophenyl enhances metabolic stability and lipophilicity compared to o-tolyl.

- Cyclohexyl substituent introduces conformational rigidity absent in the target compound.

Compound B : 1-(4,6-Dimethoxy-2-pyrimidinyl)-3-[[1-methyl-4-(2-methyl-2H-tetrazol-5-yl)pyrazol-5-yl]sulfonyl]urea

- Key features :

- Pyrimidine with 4,6-dimethoxy substituents (electron-donating groups).

- Sulfonylurea (-NH-C(=O)-NHSO₂-).

- Tetrazole heterocycle (bioisostere for carboxylic acid).

- Molecular formula : C₁₆H₁₈N₁₀O₅S.

- Molecular weight : ~494.5 g/mol (calculated).

- Tetrazole improves pharmacokinetic properties (e.g., oral bioavailability). Dimethoxy pyrimidine lacks the basic dimethylamino group, reducing solubility in acidic media.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.